molecular formula C8H12Br2 B14685802 2,2'-Dibromo-1,1'-dimethyl-1,1'-bi(cyclopropane) CAS No. 32561-39-0

2,2'-Dibromo-1,1'-dimethyl-1,1'-bi(cyclopropane)

Katalognummer: B14685802
CAS-Nummer: 32561-39-0
Molekulargewicht: 267.99 g/mol
InChI-Schlüssel: DIKZPZXGDHCZHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms form a ring. This compound is unique due to the presence of two bromine atoms and two methyl groups attached to the cyclopropane rings, which significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) typically involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride at temperatures between 25°C and 35°C .

Analyse Chemischer Reaktionen

2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.

Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes, such as:

These comparisons highlight the unique properties of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) due to its specific substitution pattern and the presence of bromine atoms.

Eigenschaften

CAS-Nummer

32561-39-0

Molekularformel

C8H12Br2

Molekulargewicht

267.99 g/mol

IUPAC-Name

2-bromo-1-(2-bromo-1-methylcyclopropyl)-1-methylcyclopropane

InChI

InChI=1S/C8H12Br2/c1-7(3-5(7)9)8(2)4-6(8)10/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

DIKZPZXGDHCZHE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1Br)C2(CC2Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.